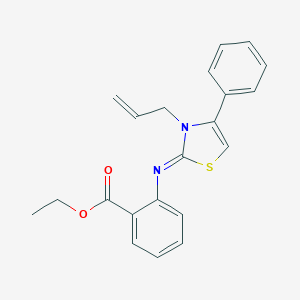

(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Unfortunately, the specific synthesis process for “(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate” is not available in the search results. For detailed synthesis information, it is recommended to refer to specialized chemical databases or literature.Molecular Structure Analysis

The molecular structure of “(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate” is determined by its molecular formula, C21H20N2O2S. For a detailed structural analysis, techniques such as NMR spectroscopy can be used .Chemical Reactions Analysis

The specific chemical reactions involving “(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate” are not provided in the search results. For detailed reaction information, it is recommended to refer to specialized chemical databases or literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate” include its molecular formula (C21H20N2O2S), molecular weight (364.5g/mol), and other properties such as melting point, boiling point, and density .Scientific Research Applications

Synthesis and Antiplatelet Activity

The synthesis of derivatives similar to "(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate" has been explored for their potential as antiplatelet agents. One study focused on the synthesis and evaluation of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives for their selective anti-PAR4 (protease-activated receptor 4) activity. These compounds were investigated for their ability to inhibit platelet aggregation, ATP release, and P-selectin expression, indicating potential applications in developing novel antiplatelet drug candidates (Hua-Sin Chen et al., 2008).

Structural Characterization and Molecular Interactions

Another research avenue involves the structural characterization and understanding of molecular interactions of related compounds. For example, the crystal structure of a product derived from a ring-opening reaction of a related compound was obtained, highlighting the significance of hydrogen bonds and π–π stacking interactions in stabilizing the molecular structure (Sheng-Qin Chen et al., 2011). These studies provide insights into how similar compounds might interact at the molecular level, influencing their physical and chemical properties.

Liquid Crystalline Properties and Material Science

Compounds with similar structural motifs have been synthesized to explore their potential in material science, particularly in the creation of liquid crystalline polysiloxanes. The study of monomers containing fluorinated chains and mesogenic moieties revealed their smectogenic properties, which are crucial for applications in displays and optical devices (F. Bracon et al., 2000).

Antimicrobial Agents

The synthesis and characterization of new quinazolines as potential antimicrobial agents represent another area of interest. Compounds structurally related to "(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate" have been evaluated for their antibacterial and antifungal activities, indicating potential for the development of new treatments for infections (N. Desai et al., 2007).

Safety And Hazards

properties

IUPAC Name |

ethyl 2-[(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-3-14-23-19(16-10-6-5-7-11-16)15-26-21(23)22-18-13-9-8-12-17(18)20(24)25-4-2/h3,5-13,15H,1,4,14H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXBPKQLXFSDTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-methylphenyl)-1-piperazinyl]-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B383279.png)

![Ethyl 2-({[(6-chloro-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B383281.png)

![1-{4-[Benzoyl(phenylsulfonyl)amino]phenyl}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl benzoate](/img/structure/B383284.png)

![N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B383287.png)

![dimethyl 2-[4-(3-methylphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B383292.png)

![2-methoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B383294.png)

![4-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B383295.png)

![5-methyl-N-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B383296.png)

![9-(2,4-dichlorophenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B383297.png)

![9-(2,4-dichlorophenyl)-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B383300.png)

![9-(4-fluorophenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B383301.png)

![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B383303.png)